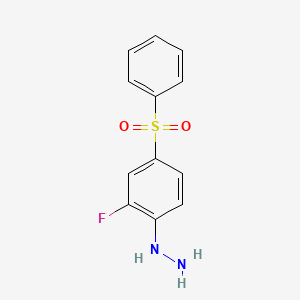

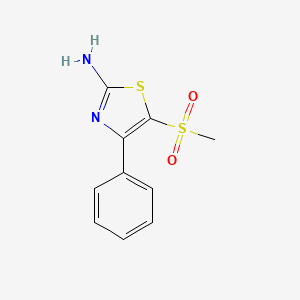

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine" is a chemical structure that is part of a broader class of compounds featuring a cyclopropyl group attached to a pyrazole ring, which is further substituted with an amine group. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "this compound" can be achieved through various methods. For instance, an efficient one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines has been reported, using InBr3 as a catalyst . This method is notable for its simplicity and broad substrate scope, which could potentially be applied to the synthesis of cyclopropyl-pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of related cyclopropyl-pyrazole compounds has been characterized by various analytical techniques. For example, the crystal structure of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, was determined by single-crystal X-ray diffraction, revealing a coplanar pyridine ring within the crystal structure .

Chemical Reactions Analysis

Cyclopropyl-pyrazole compounds can participate in a variety of chemical reactions. The (1-methyl)cyclopropyl carbamate (MPoc) group, for example, has been used as a protecting group for amines, showing resistance to various reaction conditions and can be cleaved under specific conditions . Additionally, the reactivity of cyclopropyl-pyrazole derivatives in the presence of amines has been explored, leading to different products depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-pyrazole derivatives are influenced by their molecular structure. The MPoc group, as a protecting group for amines, adds relatively little molecular weight and has a simple 1H NMR spectrum, indicating its potential utility in synthetic chemistry . The antimicrobial activity of certain cyclopropyl-pyrazole derivatives has also been studied, with some compounds showing potent activities against various bacterial and fungal strains .

Scientific Research Applications

1. Reactions with Nitrogen Nucleophiles

Research has shown that reactions involving monoalkylthio- or monoarylthio-substituted cyclopropenium salt with secondary amines like N-methylaniline and N-alkyl- or N-arylbenzylamines can yield various compounds like indenes and 1-alkyl- or 1-aryl-2-phenylpyrroles. These reactions are sensitive to the types of substituents in the amines and yield products like pyrroles and pyrazoles (Yoshida et al., 1992).

2. Palladium-Catalyzed Direct Arylations

Cyclopropyl group-bearing pyrazole derivatives are employed in palladium-catalyzed direct arylations. These reactions successfully produce C4-arylated pyrazoles without decomposing the cyclopropyl unit. The process is compatible with a variety of functional groups, leading to the formation of tricyclic compounds (Sidhom et al., 2018).

3. Formation of Cobalt(II) Complexes

The compound is involved in the synthesis of a series of Co(II) chloride complexes. These complexes exhibit varied geometric configurations and show potential in polymerization reactions, specifically in producing poly(methylmethacrylate) with high molecular weight and narrower polydispersity index (Choi et al., 2015).

4. Synthesis of Antimicrobial Agents

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown potent antimicrobial activities against various bacterial and fungal strains, indicating their potential in therapeutic applications (Raju et al., 2010).

5. Synthesis of Pyrazole Derivatives for Tumor Cell Lines

The synthesis of tridentate bipyrazolic compounds and their cytotoxic properties in vitro on tumor cell lines have been studied. These compounds show varying degrees of cytotoxicity, with their activity depending on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

properties

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)4-9-8-2-3-8/h5-6,8-9H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOZZTPJCYYMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

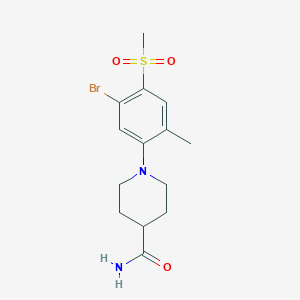

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

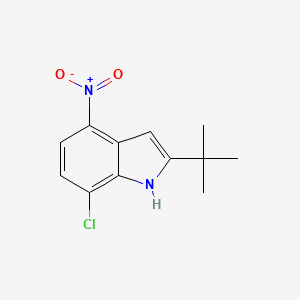

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

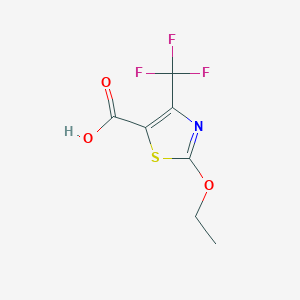

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)